molecular formula C14H12N4O2S2 B6126196 2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-N-1,3-thiazol-2-ylacetamide

2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-N-1,3-thiazol-2-ylacetamide

Cat. No. B6126196
M. Wt: 332.4 g/mol
InChI Key: IMWMXRMBHWAMDW-UHFFFAOYSA-N
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Description

2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-N-1,3-thiazol-2-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as QMTH, and it is synthesized using a specific method that involves several steps. The purpose of

Mechanism of Action

The mechanism of action of QMTH is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in cancer cell growth and the formation of amyloid-beta plaques in the brain. QMTH has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is required for DNA synthesis in cancer cells. Additionally, QMTH has been shown to inhibit the activity of beta-secretase, which is an enzyme that is involved in the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
QMTH has been shown to have several biochemical and physiological effects. In cancer cells, QMTH has been shown to inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. Additionally, QMTH has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In the brain, QMTH has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of QMTH for lab experiments is its potential as a cancer therapy. QMTH has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, QMTH has been shown to have potential as a treatment for Alzheimer's disease. However, there are limitations to the use of QMTH in lab experiments, including the complexity of its synthesis and the need for careful control of reaction conditions and purification steps to obtain a pure product.

Future Directions

There are several future directions for the study of QMTH. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of QMTH in cancer cells and the brain. Furthermore, studies are needed to determine the potential side effects of QMTH and its safety profile for use in humans. Finally, there is a need for further research to determine the potential applications of QMTH in other areas, such as infectious diseases and autoimmune disorders.
Conclusion:
In conclusion, QMTH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of QMTH is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product. QMTH has been studied extensively for its potential use in cancer therapy and the treatment of Alzheimer's disease. The mechanism of action of QMTH is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. QMTH has several biochemical and physiological effects, including the inhibition of cancer cell growth and the formation of amyloid-beta plaques. While there are limitations to the use of QMTH in lab experiments, there are several future directions for the study of this compound, including the optimization of the synthesis method and further studies to determine its potential applications in other areas.

Synthesis Methods

The synthesis of QMTH involves several steps, starting with the reaction of 2-aminothiazole with ethyl chloroacetate, followed by the reaction of the resulting compound with 2-chloro-N-(4-formyl-2-oxoquinazolin-3-yl)acetamide. The final step involves the reaction of the resulting compound with thioacetic acid, which leads to the formation of QMTH. The synthesis of QMTH is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

QMTH has been studied extensively in the scientific community due to its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. QMTH has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, QMTH has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.

properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c19-12(18-14-15-5-6-22-14)8-21-7-11-16-10-4-2-1-3-9(10)13(20)17-11/h1-6H,7-8H2,(H,15,18,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWMXRMBHWAMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

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